molecular formula C10H16Cl2N2 B15307772 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride

3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride

Cat. No.: B15307772
M. Wt: 235.15 g/mol
InChI Key: CKSLNCJOYILOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride typically involves the Pictet-Spengler reaction. This reaction is a well-known method for constructing tetrahydroisoquinoline derivatives. The process involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pictet-Spengler reaction conditions to achieve higher yields and purity. This can include using different aldehydes, varying the reaction temperature, and employing advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce different tetrahydroisoquinoline analogs .

Scientific Research Applications

3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: It is investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting certain enzymes. This can lead to neuroprotective and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-7-4-9-5-10(11)3-2-8(9)6-12-7;;/h2-3,5,7,12H,4,6,11H2,1H3;2*1H

InChI Key

CKSLNCJOYILOSB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)N.Cl.Cl

Origin of Product

United States

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